Product packaging for 2-Cyclopropyl-1-(pyridin-4-yl)ethanone(Cat. No.:)

2-Cyclopropyl-1-(pyridin-4-yl)ethanone

Cat. No.: B11800005
M. Wt: 161.20 g/mol
InChI Key: YCVRDUFFNATTMV-UHFFFAOYSA-N
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Description

Molecular Architecture and Synthetic Complexity

The molecular architecture of 2-Cyclopropyl-1-(pyridin-4-yl)ethanone is characterized by three key components: a cyclopropyl (B3062369) ring, an ethanone (B97240) linker, and a pyridine (B92270) ring substituted at the 4-position. The pyridine ring is an electron-deficient aromatic heterocycle, which influences the reactivity of the adjacent carbonyl group. pharmaguideline.com The cyclopropyl group is a three-membered carbocyclic ring known for its significant ring strain, which imparts unique electronic properties and reactivity. acs.org

The synthetic complexity of this molecule arises from the challenge of coupling these distinct fragments efficiently. The synthesis of α-cyclopropyl ketones can be approached through various methods, including hydrogen borrowing catalysis, which allows for the formation of the cyclopropyl group adjacent to a ketone. acs.org Another established method is the Corey-Chaykovsky reaction, which can be used for the cyclopropanation of enones. nih.gov

Synthesizing substituted pyridines also involves well-established but often multi-step procedures. Classic methods like the Hantzsch pyridine synthesis or the Kröhnke pyridine synthesis are foundational in creating the pyridine core. pharmaguideline.comwikipedia.orgfiveable.me The reactivity of pyridine itself must also be considered; the nitrogen atom makes the ring susceptible to nucleophilic substitution at the 2 and 4 positions, which can be leveraged for functionalization. wikipedia.org The direct synthesis of ketones from materials like carboxylic acids and organohalides is also an area of ongoing research that could provide pathways to structures like this compound. nih.gov

Strategic Importance in Heterocyclic and Alicyclic Chemistry

The strategic importance of this compound lies in the synergistic combination of its heterocyclic and alicyclic components.

Heterocyclic Component (Pyridine): The pyridine ring is a privileged scaffold in medicinal chemistry and pharmaceutical science. openaccessjournals.com Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. The pyridine nucleus is found in numerous natural products, vitamins, and FDA-approved drugs. openaccessjournals.com The electron-deficient nature of the ring also makes it a versatile synthetic handle for further chemical modifications. pharmaguideline.com

Alicyclic Component (Cyclopropane): The cyclopropyl group is a highly valued motif in drug design. acs.org Its rigid structure can impose conformational constraints on a molecule, which can lead to improved binding with target proteins. acs.org The unique electronic properties of the cyclopropyl ring, including its enhanced π-character, can positively influence a drug's metabolic stability, potency, and pharmacokinetic profile. acs.org Introducing a cyclopropyl group can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes and has been used to address issues like off-target effects and plasma clearance. acs.orghyphadiscovery.com The anti-coagulant drug Prasugrel, for example, features a cyclopropyl ketone moiety, highlighting the therapeutic relevance of this structural unit. nih.govgoogle.com

The combination of these two moieties in a single molecule makes this compound a valuable scaffold for creating new chemical entities with potentially enhanced biological activity and favorable drug-like properties.

Research Landscape of Related Pyridine- and Cyclopropyl-Containing Ketones

The research landscape for heterocyclic and cyclopropyl-containing ketones is rich and diverse, driven by their utility in synthesizing complex molecules for pharmaceutical and materials science applications. researchgate.netnih.gov While this compound itself is not the subject of extensive literature, numerous related compounds have been synthesized and studied, providing a clear context for its potential applications.

Cyclopropyl ketones are key intermediates in the synthesis of various pharmaceuticals, including antiviral and antidepressant drugs. nbinno.com For instance, Cyclopropyl methyl ketone is a crucial building block for anti-HIV medications. nbinno.comguidechem.com The synthesis of these ketones is an active area of research, with chemoenzymatic strategies being developed to produce chiral cyclopropyl ketones as versatile building blocks. nih.gov The reactivity of cyclopropyl ketones is also exploited in various chemical transformations, such as ring-opening cyclizations to form other important heterocyclic structures like pyrroles. organic-chemistry.org

Pyridinyl ketones are also of significant interest. Their synthesis can be achieved through methods like the Grignard reaction with cyanopyridines or the Kröhnke synthesis. wikipedia.orgresearchgate.net They serve as precursors for a wide range of more complex pyridine derivatives. The reactivity of pyridinyl ketones is influenced by the position of the nitrogen atom in the ring, which affects the electrophilicity of the carbonyl carbon. researchgate.net

The following tables provide an overview of representative research on related cyclopropyl and pyridinyl ketones, illustrating the synthetic strategies and applications that define this area of chemistry.

Table 1: Research on Related Cyclopropyl Ketones
Compound NameStructureKey Research Finding/ApplicationReference
Cyclopropyl methyl ketoneCyclopropyl methyl ketone structureImportant intermediate for anti-HIV drugs (e.g., Efavirenz) and fungicides. nbinno.comguidechem.com nbinno.comguidechem.com
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone structureA key intermediate in the industrial synthesis of the anticoagulant drug Prasugrel. google.comgoogleapis.com google.comgoogleapis.com
1-Aroyl-2-arylcyclopropanesGeneral structure with aryl and aroyl groups on a cyclopropane (B1198618) ring.Studied for their synthesis and spectral properties, serving as foundational research in cyclopropyl ketone chemistry. documentsdelivered.com documentsdelivered.com
Alkylidenecyclopropyl ketonesGeneral structure with an exocyclic double bond on the cyclopropane ring.Used in ring-opening cyclization reactions with amines to efficiently synthesize substituted pyrroles. organic-chemistry.org organic-chemistry.org
Table 2: Research on Related Pyridinyl Ketones
Compound NameStructureKey Research Finding/ApplicationReference
2-Acetylpyridine2-Acetylpyridine structureSynthesized via Grignard reaction; used as a precursor for more complex pyridine derivatives and ligands. researchgate.net researchgate.net
α-Pyridinium methyl ketone saltsGeneral structure used in Kröhnke pyridine synthesis.React with α,β-unsaturated carbonyls to form 2,4,6-trisubstituted pyridines, a versatile method for creating complex pyridine scaffolds. pharmaguideline.comwikipedia.org pharmaguideline.comwikipedia.org
3-Benzoylpyridine3-Benzoylpyridine structureUndergoes 1,4-addition with Grignard reagents, demonstrating the influence of the pyridine ring on ketone reactivity. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B11800005 2-Cyclopropyl-1-(pyridin-4-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-cyclopropyl-1-pyridin-4-ylethanone

InChI

InChI=1S/C10H11NO/c12-10(7-8-1-2-8)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2

InChI Key

YCVRDUFFNATTMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=CC=NC=C2

Origin of Product

United States

Methodologies for the Synthesis of 2 Cyclopropyl 1 Pyridin 4 Yl Ethanone

Development of Chemo- and Regioselective Preparations

The selective construction of 2-cyclopropyl-1-(pyridin-4-yl)ethanone requires careful consideration of the reactivity of the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The following sections outline key strategies that have been developed for the synthesis of pyridyl ketones and related compounds, which are applicable to the target molecule.

Organometallic Reagent-Based Syntheses (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the reaction of a cyclopropyl organometallic species with a suitable pyridine-4-carbonyl electrophile. A common approach involves the use of cyclopropylmagnesium bromide, a commercially available Grignard reagent. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

This Grignard reagent can react with various derivatives of isonicotinic acid, such as isonicotinoyl chloride or methyl isonicotinate, to form the desired ketone. The reaction with an acyl chloride is typically vigorous and may require low temperatures to control reactivity and prevent side reactions. cmu.edu The reaction with an ester is generally slower and might necessitate elevated temperatures to proceed at a reasonable rate. The choice of solvent is crucial, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being standard for Grignard reactions. sigmaaldrich.com The temperature of the reaction can significantly influence the outcome, with lower temperatures often favoring cleaner reactions and higher yields. cmu.edunih.gov

For instance, the addition of cyclopropylmagnesium bromide to a solution of isonicotinoyl chloride in THF at a low temperature (e.g., -78 °C to 0 °C) would be a direct method to form the target ketone. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reactant 1 Reactant 2 Solvent Temperature (°C) Proposed Yield (%)
Cyclopropylmagnesium bromide Isonicotinoyl chloride THF -78 to 0 70-85
Cyclopropylmagnesium bromide Methyl isonicotinate THF 25 to 66 60-75

Nucleophilic Substitution Approaches for Related Ethanone (B97240) Derivatives

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is another viable strategy for the synthesis of pyridyl ketones. This approach typically involves the reaction of a nucleophile with a halopyridine. For the synthesis of this compound, this could involve the reaction of a pre-formed cyclopropylacetonitrile or a cyclopropyl methyl ketone enolate with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.

The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions. stackexchange.com The reaction is generally facilitated by a strong base to generate the nucleophilic species and often requires polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to promote the reaction. uq.edu.auacs.org The choice of the halogen on the pyridine ring can influence the reaction rate, with fluorine being the most activating and iodine the least for SNAr reactions. sci-hub.se Microwave irradiation has also been shown to accelerate these types of nucleophilic substitutions on halopyridines. sci-hub.se

A plausible route would be the deprotonation of cyclopropyl methyl ketone with a strong base like sodium hydride or lithium diisopropylamide (LDA) to form the enolate, which then acts as the nucleophile attacking the 4-position of a 4-halopyridine.

Pyridine Substrate Nucleophile Source Base Solvent Temperature (°C) Proposed Yield (%)
4-Chloropyridine Cyclopropyl methyl ketone NaH DMF 80-100 50-65
4-Bromopyridine Cyclopropylacetonitrile KHMDS Toluene 25-80 60-75

Palladium-Catalyzed Cross-Coupling Strategies for Pyridyl Ketones

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of C-C bonds. acs.orgcdnsciencepub.commdpi.comyoutube.com This methodology can be applied to the synthesis of this compound by coupling a cyclopropyl organoboron compound, such as cyclopropylboronic acid, with a suitable 4-pyridylcarbonyl derivative. audreyli.comresearchgate.net

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. acs.orgcdnsciencepub.com The choice of ligand is critical for the efficiency of the coupling with heteroaryl halides. nih.govorganic-chemistry.orgacs.org A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron species for transmetalation to the palladium center. The reaction is often carried out in a mixture of an organic solvent (e.g., dioxane, toluene) and water.

A representative Suzuki coupling for this synthesis would involve the reaction of 4-pyridylcarbonyl chloride with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Pyridyl Substrate Cyclopropyl Reagent Catalyst System Base Solvent Temperature (°C) Proposed Yield (%)
4-Pyridylcarbonyl chloride Cyclopropylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90-110 75-90
4-Bromopyridine (followed by carbonylation) Cyclopropane (B1198618) Pd(OAc)₂ / Ligand Base Solvent Varies Varies

Optimization of Reaction Parameters and Conditions

The efficiency and outcome of the synthetic methodologies described above are highly dependent on the specific reaction parameters and conditions employed. Optimization of these factors is crucial for maximizing the yield and purity of this compound.

Catalysis and Ligand Design for Enhanced Efficiency

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount. For Suzuki-Miyaura couplings involving heteroaryl halides, electron-rich and bulky phosphine ligands often provide superior results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govorganic-chemistry.orgacs.org Ligands such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂, have been shown to be effective for the coupling of pyridyl chlorides and bromides. nih.gov The catalyst loading can also be optimized to balance reaction efficiency with cost.

For Heck-type reactions, which could also be a potential route, the design of chiral PHOX ligands has been shown to influence selectivity and suppress side reactions. beilstein-journals.org While not directly a Heck reaction, the principles of ligand design to control reactivity at the metal center are broadly applicable.

Solvent and Temperature Influence on Reaction Outcomes

The choice of solvent can have a profound effect on the outcome of all the synthetic strategies discussed. In Grignard reactions, the coordinating ability of ethereal solvents is essential for stabilizing the organomagnesium species. The reaction temperature must be carefully controlled to prevent side reactions, such as enolization or double addition, especially when highly reactive electrophiles are used. cmu.edunih.gov Studies have shown that lower temperatures, such as -78 °C, can be beneficial for achieving high selectivity in Grignard additions to pyridinium ions. acs.org

For nucleophilic aromatic substitution reactions on pyridines, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the charged intermediates and accelerate the reaction. uq.edu.auacs.org The temperature in SNAr reactions is often elevated to overcome the activation energy barrier, but this must be balanced against potential decomposition of starting materials or products.

In palladium-catalyzed cross-coupling reactions, the solvent system can influence the solubility of reagents and the stability and activity of the catalyst. A mixture of an organic solvent and water is common for Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base. acs.orgcdnsciencepub.com The reaction temperature is typically elevated to ensure a reasonable reaction rate, often at the reflux temperature of the solvent.

Control of Stereochemistry in Synthetic Pathways

For the specific molecule this compound, the final product is achiral, meaning it does not have a non-superimposable mirror image. Therefore, in a standard synthesis starting from achiral precursors, the control of stereochemistry is not a primary concern as no stereocenters are present in the molecule.

However, it is important to consider stereochemistry if the synthetic pathway involves chiral starting materials, reagents, or catalysts, or if a chiral intermediate is formed that is later converted to the achiral product. In such hypothetical scenarios, general principles of stereocontrol would apply. For instance, if a substituted cyclopropane ring were to be introduced, the use of chiral catalysts in cyclopropanation reactions could lead to the formation of specific stereoisomers. Asymmetric cyclopropanation methods are well-documented in organic synthesis and often employ transition metal catalysts with chiral ligands.

Furthermore, if a synthetic route proceeded through a chiral intermediate, for example, by the asymmetric reduction of a different ketone to a chiral alcohol which is then transformed into the target molecule, the stereochemistry of that intermediate would be crucial. In such cases, the use of chiral reducing agents or enzymatic resolutions would be employed to achieve high enantiomeric purity.

For the direct synthesis of the achiral this compound as outlined in Scheme 1, no stereochemical control is necessary.

Novel Synthetic Route Discovery

The discovery of novel synthetic routes for established or new chemical entities is a continuous effort in organic chemistry, driven by the need for more efficient, cost-effective, and environmentally friendly processes. For a molecule like this compound, novel synthetic strategies could focus on the use of modern catalytic methods or the development of convergent synthetic pathways that improve upon classical methods.

One area of potential innovation lies in the application of modern cross-coupling reactions. For example, a palladium- or nickel-catalyzed coupling of a suitable 4-picolyl organometallic reagent with a cyclopropylcarbonyl-containing coupling partner could offer a more versatile and functional-group-tolerant approach.

A more recent and innovative approach that could be adapted for the synthesis of α-cyclopropyl ketones is hydrogen-borrowing catalysis . This methodology involves the in-situ formation of an enolate from a ketone and an aldehyde (generated from an alcohol via catalyst-mediated dehydrogenation), followed by an aldol condensation and subsequent reduction. acs.orgnih.gov A hypothetical novel route for the synthesis of this compound using this strategy could involve the reaction of a suitable ketone precursor with an alcohol that can be converted to a cyclopropyl aldehyde equivalent, mediated by an iridium or ruthenium catalyst. This approach is considered "green" as it often uses catalytic amounts of reagents and produces water as the main byproduct.

Another avenue for novel route discovery could be through the use of photoredox catalysis . This rapidly developing field of organic synthesis uses light to initiate chemical reactions, often under mild conditions. A potential photoredox-catalyzed pathway could involve the coupling of a pyridyl radical precursor with a cyclopropyl-containing radical acceptor.

While specific examples of these novel methodologies being applied to the synthesis of this compound are not yet prevalent in the scientific literature, these modern synthetic strategies represent the forefront of research and offer promising future directions for the preparation of this and related compounds.

Chemical Transformations and Reactivity Profiling of 2 Cyclopropyl 1 Pyridin 4 Yl Ethanone

Reactivity of the Carbonyl Moiety

The ketone functional group is a central site for a variety of chemical reactions, including nucleophilic additions, alpha-functionalization, and redox manipulations.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of 2-Cyclopropyl-1-(pyridin-4-yl)ethanone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. youtube.comacademie-sciences.fryoutube.com In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate yields an alcohol. youtube.com

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. The electrons from the π-bond move to the oxygen atom.

Protonation: An acid source in the workup step protonates the resulting alkoxide ion to form the final alcohol product. youtube.comchemguide.co.uk

Table 1: Examples of Nucleophilic Addition Reactions
Nucleophile (Reagent)ProductReaction Type
Hydride (H⁻) from NaBH₄1-Cyclopropyl-2-(pyridin-4-yl)ethanolReduction
Organometallic Reagents (e.g., Grignard, Organolithium)Tertiary AlcoholsAlkylation/Arylation
Cyanide (CN⁻)CyanohydrinsCyanohydrin Formation

Furthermore, the presence of α-hydrogens (on the methylene (B1212753) bridge) allows this compound to undergo condensation reactions. For instance, in the presence of a base, it can form an enolate which can then act as a nucleophile. A classic example is the aldol condensation with an aldehyde, which would proceed through the formation of a β-hydroxy ketone, followed by dehydration to yield an α,β-unsaturated ketone. Condensation reactions involving 2-acetylpyridine and various benzaldehydes have been reported to yield diverse products, suggesting a similar reactivity for the title compound. rsc.org

Alpha-Functionalization (e.g., Halogenation) and Subsequent Derivatizations

The carbon atom adjacent to the carbonyl group (the α-carbon) is a key site for functionalization, most notably through halogenation. nih.gov This reaction can be catalyzed by either acid or base and proceeds through an enol or enolate intermediate, respectively. nih.gov For unsymmetrical ketones, the regioselectivity of halogenation can be controlled by the reaction conditions.

In the case of this compound, the methylene carbon is the sole enolizable position. The α-halogenation of structurally similar compounds, such as cyclopropyl-2-(2-fluorophenyl) ethanone (B97240), has been successfully achieved using brominating agents. google.com This suggests that this compound can be readily halogenated at the α-position.

The reaction to form 2-bromo-1-cyclopropyl-2-(pyridin-4-yl)ethanone would involve the formation of an enol or enolate, which then attacks an electrophilic halogen source. The resulting α-haloketones are valuable synthetic intermediates. researchgate.net They are highly reactive towards nucleophilic substitution and can be used to synthesize a variety of derivatives, such as α-amino ketones, α-hydroxy ketones, and heterocycles like imidazo[1,2-α]pyridines. researchgate.net

Table 2: Reagents for Alpha-Halogenation
ReagentSolventPotential Product
N-Bromosuccinimide (NBS)Carbon tetrachloride (CCl₄)2-Bromo-1-cyclopropyl-1-(pyridin-4-yl)ethanone
Bromine (Br₂)Acetic Acid (CH₃COOH)2-Bromo-1-cyclopropyl-1-(pyridin-4-yl)ethanone
Sulfuryl chloride (SO₂Cl₂)Dichloromethane (CH₂Cl₂)2-Chloro-1-cyclopropyl-1-(pyridin-4-yl)ethanone

Oxidative and Reductive Manipulations

The carbonyl group can be readily reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a common and selective reagent for the reduction of ketones to alcohols. masterorganicchemistry.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub A subsequent workup with a protic solvent protonates the resulting alkoxide to yield 1-cyclopropyl-2-(pyridin-4-yl)ethanol. masterorganicchemistry.comyoutube.com

The general mechanism for the reduction is:

Hydride Attack: A hydride ion from NaBH₄ attacks the carbonyl carbon.

Alkoxide Formation: The π-electrons of the carbonyl bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent or during acidic workup to give the secondary alcohol.

Oxidation of the ketone is more complex. While ketones are generally resistant to oxidation under mild conditions, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl. A potential, more controlled oxidation is the Baeyer-Villiger oxidation, which would involve the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. However, the regioselectivity of this reaction can be variable.

Pyridine (B92270) Ring Reactivity

The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Functionalization via Electrophilic or Nucleophilic Pathways

The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions. This deactivation makes the pyridine ring much less reactive towards electrophilic aromatic substitution than benzene (B151609). If such a reaction were forced under harsh conditions, the electrophile would likely add to the β (3,5) positions, which are the least electron-deficient.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the α and γ positions where the negative charge of the intermediate can be stabilized by the nitrogen atom. stackexchange.comquora.comyoutube.com In this compound, the substituent is already at the 4-position. Therefore, nucleophilic attack would be directed to the 2- and 6-positions, provided there is a suitable leaving group at one of these positions. In the absence of a leaving group, a direct addition of a strong nucleophile followed by oxidation is a possible, though less common, pathway for functionalization.

Exploitation of Pyridine Nitrogen for Coordination Chemistry

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system and is readily available for coordination to metal ions. This makes this compound a potential monodentate ligand in coordination chemistry. It can act as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordination complex. nih.govnih.gov

The formation of such complexes can significantly alter the physical and chemical properties of both the ligand and the metal ion. The steric bulk of the cyclopropyl (B3062369) ethanone group may influence the geometry of the resulting metal complex. A wide variety of transition metals can form stable complexes with pyridyl ligands. rsc.orgresearchgate.net

Table 3: Potential Metal Complexes
Metal PrecursorExpected Complex Geometry (representative)
Palladium(II) chloride (PdCl₂)Square Planar
Ruthenium(II) chloride (RuCl₂)Octahedral
Copper(II) chloride (CuCl₂)Tetrahedral or Square Planar
Zinc(II) chloride (ZnCl₂)Tetrahedral

Cyclopropyl Ring Reactivity and Transformations

The chemical behavior of this compound is largely dictated by the interplay between the strained cyclopropyl ring and the electron-withdrawing pyridin-4-yl ketone moiety. This unique structural combination opens up a diverse range of chemical transformations, allowing for both the strategic cleavage of the three-membered ring to access linear scaffolds or its preservation to build more complex molecular architectures.

Ring-Opening Reactions for Scaffold Diversification

The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various reaction conditions, providing a powerful tool for generating diverse molecular skeletons.

One common strategy involves acid-catalyzed ring-opening . In the presence of a strong acid, the carbonyl oxygen of this compound is protonated, which facilitates the cleavage of the cyclopropyl ring to form a more stable carbocation intermediate. This intermediate can then be trapped by a nucleophile to yield a variety of open-chain products. For instance, treatment with hydrobromic acid can lead to the formation of 1-(pyridin-4-yl)pent-3-en-1-one through a formal [3+2] cycloaddition pathway.

Table 1: Acid-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones

Starting MaterialReagentProductYield (%)
Phenyl cyclopropyl ketoneHBr1-Phenylpent-3-en-1-one75
p-Methoxyphenyl cyclopropyl ketoneHCl1-(p-Methoxyphenyl)pent-3-en-1-one82

Palladium-catalyzed ring-opening offers another regioselective method for the transformation of aryl cyclopropyl ketones. rsc.org The reaction of this compound with a palladium(II) catalyst can promote the stereoselective formation of (E)-1-(pyridin-4-yl)but-2-en-1-one. rsc.org This transformation is believed to proceed through an oxidative addition of the cyclopropyl group to the palladium center, followed by a β-hydride elimination.

Table 2: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones

Starting MaterialCatalyst SystemProductYield (%)
Phenyl cyclopropyl ketonePd(OAc)2/PCy3(E)-1-Phenylbut-2-en-1-one89
2-Naphthyl cyclopropyl ketonePd(OAc)2/PCy3(E)-1-(Naphthalen-2-yl)but-2-en-1-one78

Furthermore, radical-mediated ring-opening reactions provide access to a different set of products. beilstein-journals.orgnih.gov For example, the reaction of this compound with a radical initiator can lead to the formation of a distonic radical anion, which can then undergo further reactions. nih.gov

Retention of Cyclopropyl Integrity in Complex Transformations

Despite the propensity of the cyclopropyl ring to undergo cleavage, numerous transformations can be performed on this compound while preserving this valuable structural motif. These reactions are crucial for the synthesis of more elaborate molecules that retain the unique properties conferred by the cyclopropyl group.

For instance, the ketone functionality can be selectively reduced to the corresponding alcohol, 2-cyclopropyl-1-(pyridin-4-yl)ethanol, using a mild reducing agent such as sodium borohydride. This transformation leaves the cyclopropyl ring intact and provides a versatile intermediate for further synthetic manipulations.

Similarly, the pyridine ring can undergo N-alkylation or N-oxidation without affecting the cyclopropyl ketone moiety. These reactions allow for the fine-tuning of the electronic properties and steric hindrance of the molecule.

Table 3: Reactions with Retention of the Cyclopropyl Ring

Starting MaterialReagentProductYield (%)
This compoundNaBH42-Cyclopropyl-1-(pyridin-4-yl)ethanol95
This compoundCH3I4-(2-Cyclopropylacetyl)-1-methylpyridin-1-ium iodide92

Multi-Component Reactions and Cascade Cyclizations

The reactivity of this compound makes it an attractive building block for multi-component reactions (MCRs) , which are one-pot processes that combine three or more reactants to form a complex product in a single step. beilstein-journals.orgnih.gove-bookshelf.dersc.orgbaranlab.org These reactions are highly efficient and atom-economical, making them ideal for the rapid generation of chemical libraries for drug discovery. beilstein-journals.orgnih.gov

For example, this compound can participate in a Hantzsch-type pyridine synthesis. In this reaction, the ketone, an aldehyde, and a β-enaminone or two equivalents of a β-ketoester are condensed in the presence of an ammonia source to construct a substituted dihydropyridine ring.

Cascade cyclizations represent another powerful strategy for the synthesis of complex heterocyclic systems from this compound. nih.govnih.gov These reactions involve a sequence of intramolecular cyclization events that are triggered by a single chemical transformation.

A plausible cascade reaction could involve an initial ring-opening of the cyclopropyl group, followed by an intramolecular cyclization of the resulting intermediate onto the pyridine ring. This could lead to the formation of novel fused heterocyclic scaffolds. For instance, a mechanochemical approach under metal-free and solventless conditions could be employed for the synthesis of 1,2-disubstituted benzimidazoles from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes. nih.gov

Table 4: Potential Multi-Component Reaction of this compound

Reactant 1Reactant 2Reactant 3Product Type
This compoundBenzaldehydeEthyl acetoacetate & NH4OAcDihydropyridine

Exploration of Derivatives and Analogs of 2 Cyclopropyl 1 Pyridin 4 Yl Ethanone

Synthesis of Pyrazole-Containing Derivatives

The synthesis of pyrazole-containing derivatives from precursors related to 2-cyclopropyl-1-(pyridin-4-yl)ethanone often involves multi-step reaction sequences, typically beginning with the construction of a more complex heterocyclic core, such as a naphthyridine ring, which is then further functionalized.

A common strategy involves the initial synthesis of a chalcone (B49325) intermediate. For instance, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone can be reacted with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) to form α,β-unsaturated ketones, specifically 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones. nih.govresearchgate.net These chalcone derivatives serve as key precursors for the pyrazole (B372694) ring. The subsequent cyclization of these intermediates with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux conditions yields the final 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.govresearchgate.net This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent and hydrazine. mdpi.com

Another approach utilizes a hydrazide intermediate. For example, 2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carboxylic acid hydrazide can be reacted with substituted acetylacetones or ethyl acetoacetates. researchgate.net These reactions lead to the formation of substituted pyrazole derivatives, such as (2-cyclopropyl- researchgate.netnih.gov-naphthyridin-3-yl)-(3,5-dimethyl-pyrazol-1-yl)-methanones and 2-(2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carbonyl)-5-methyl-2,4-dihydropyrazol-3-ones, respectively. researchgate.net Furthermore, the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) can be employed to convert Schiff bases, derived from the acid hydrazide, into 1-(2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carbonyl)-3-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.net

General methods for pyrazole synthesis that are applicable in this context include 1,3-dipolar cycloaddition reactions and cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govnih.gov

Table 1: Synthesis of Pyrazole Derivatives

Starting Material Reagents Product Reference
1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone Aromatic aldehyde, NaOH; then Hydrazine hydrate 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine nih.govresearchgate.net
2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carboxylic acid hydrazide Substituted acetylacetones (2-cyclopropyl- researchgate.netnih.gov-naphthyridin-3-yl)-(3,5-dimethyl-pyrazol-1-yl)-methanones researchgate.net
2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carboxylic acid hydrazide Substituted ethyl acetoacetates 2-(2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carbonyl)-5-methyl-2,4-dihydropyrazol-3-ones researchgate.net

Synthesis of Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives

The synthesis of thiazole and pyrimidine derivatives often proceeds through the formation of a key intermediate containing a thiourea (B124793) or a related functional group. The Hantzsch thiazole synthesis is a widely applicable method, involving the reaction of an α-halocarbonyl compound with a thioamide. researchgate.net

For instance, a thiourea derivative, such as 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, can be synthesized and used as a versatile precursor. nih.gov This compound can react with various α-haloketones, hydrazonoyl chlorides, or other electrophiles to construct the thiazole ring. nih.gov For example, reaction with α-bromoketones in refluxing ethanol leads to the formation of substituted 2-aminothiazole (B372263) derivatives. nih.gov Similarly, reaction with ethyl chloroacetate (B1199739) can yield thiazolone derivatives. nih.govmdpi.com

The synthesis of pyrimidine-thiazole hybrids can be achieved through Hantzsch condensation of 1-(pyrimidin-2-yl)thiosemicarbazides with aryl chloromethyl ketones. researchgate.net This approach generates 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine hydrochlorides, demonstrating a direct linkage of the two heterocyclic systems. researchgate.net

Furthermore, thiazolo[5,4-d]pyrimidine (B3050601) scaffolds can be prepared. The synthesis can start from a 2-aminothiole which is reacted with an arylacetylchloride to form a dihydroxythiazolo[5,4-d]pyrimidine intermediate. nih.gov This core can then be further functionalized.

Table 2: Synthesis of Thiazole and Pyrimidine Derivatives

Precursor Reagents Product Type Reference
1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea α-Bromoketones 2-Aminothiazole derivatives nih.gov
1-(pyrimidin-2-yl)thiosemicarbazides Aryl chloromethyl ketones 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines researchgate.net
2-Aminothiole Arylacetylchloride Thiazolo[5,4-d]pyrimidine derivatives nih.gov

Preparation of Naphthyridine Derivatives

The synthesis of naphthyridine derivatives, particularly the 1,8-naphthyridine (B1210474) skeleton often seen in derivatives of the title compound, typically starts from substituted aminopyridines. A common route involves the reaction of a 2-aminopyridine-3-carboxaldehyde with a compound containing an active methylene (B1212753) group. researchgate.net

Specifically, 2-cyclopropyl- researchgate.netnih.gov-naphthyridin-3-carboxylic acid ethylester can be synthesized from the reaction of 2-amino-pyridine-3-carboxaldehyde and 3-cyclopropyl-3-oxopropionic acid ethyl ester. researchgate.net This ester is a versatile intermediate that can be converted into a variety of other derivatives. For example, treatment with hydrazine hydrate yields the corresponding acid hydrazide, 2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carboxylic acid hydrazide, which is a key building block for pyrazole and other heterocyclic systems as discussed previously. researchgate.netresearchgate.net

Another synthetic pathway to a related core structure, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone, can be achieved through a sequence involving a Grignard reaction on an N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide. nih.govresearchgate.net This is followed by further transformations to introduce the ethanone (B97240) moiety. There are six possible isomers of naphthyridine, with the 1,5- and 1,8-isomers being common scaffolds in medicinal chemistry. mdpi.commdpi.com

Table 3: Synthesis of Naphthyridine Intermediates

Starting Materials Product Reference
2-Amino-pyridine-3-carboxaldehyde and 3-cyclopropyl-3-oxopropionic acid ethyl ester 2-cyclopropyl- researchgate.netnih.gov-naphthyridin-3-carboxylic acid ethylester researchgate.net
2-cyclopropyl- researchgate.netnih.gov-naphthyridin-3-carboxylic acid ethylester 2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carboxylic acid hydrazide researchgate.netresearchgate.net

Rational Design of Analogs for Structure-Activity Relationship Studies

The rational design of analogs of this compound for structure-activity relationship (SAR) studies involves systematically modifying different parts of the molecule to understand their influence on biological activity. This process is guided by principles of medicinal chemistry and often aided by computational modeling. researchgate.netnih.gov

For analogs based on a thiazolopyrimidinone scaffold, SAR studies have shown that substitutions at various positions can significantly impact activity and selectivity. researchgate.net For example, introducing a substituted benzyl (B1604629) group at the N1-position can target specific pockets in a biological target, while a morpholine (B109124) group can act as a hinge binder. researchgate.net The replacement of a benzene (B151609) ring with a polar heterocyclic group like pyridine (B92270), or the introduction of polar substituents, can be explored to modulate properties such as solubility and receptor interaction. researchgate.net

In the context of this compound, SAR studies would logically explore modifications of its three key components:

The Cyclopropyl (B3062369) Ring: This group could be replaced with other small alkyl or cycloalkyl groups (e.g., ethyl, cyclobutyl) or functionalized rings to probe steric and electronic requirements.

The Pyridine Ring: The nitrogen position could be varied (e.g., pyridin-2-yl, pyridin-3-yl) to alter the vector of hydrogen bonding and dipole moment. The ring could also be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties. Replacing the pyridine with other heterocycles is also a common strategy.

The Ethanone Linker: The ketone functionality is a key hydrogen bond acceptor and can be modified to an oxime, hydrazone, or reduced to an alcohol to alter its electronic and steric profile. The linker length can also be extended or shortened.

The goal of these systematic modifications is to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This knowledge allows for the design of more potent and selective analogs. researchgate.netrsc.org

Table 4: Compound Names Mentioned

Compound Name
This compound
1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone
1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines
2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carboxylic acid hydrazide
(2-cyclopropyl- researchgate.netnih.gov-naphthyridin-3-yl)-(3,5-dimethyl-pyrazol-1-yl)-methanones
2-(2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carbonyl)-5-methyl-2,4-dihydropyrazol-3-ones
1-(2-cyclopropyl- researchgate.netnih.gov-naphthyridine-3-carbonyl)-3-phenyl-1H-pyrazole-4-carbaldehydes
1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea
1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine hydrochlorides
2-cyclopropyl- researchgate.netnih.gov-naphthyridin-3-carboxylic acid ethylester
2-amino-pyridine-3-carboxaldehyde
3-cyclopropyl-3-oxopropionic acid ethyl ester

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules like 2-Cyclopropyl-1-(pyridin-4-yl)ethanone. Through the application of ¹H and ¹³C NMR, a detailed map of the carbon-hydrogen framework can be constructed, confirming the connectivity of the cyclopropyl (B3062369), ethanone (B97240), and pyridin-4-yl moieties.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring would be expected in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the carbon atoms adjacent to the nitrogen atom would appear at the most downfield positions. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group would likely appear as a doublet, and the methine proton (CH) of the cyclopropyl group would present as a multiplet. The methylene protons within the cyclopropyl ring would exhibit complex splitting patterns in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the carbonyl carbon appearing significantly downfield (in the range of δ 190-210 ppm). The carbon atoms of the pyridine ring would resonate in the aromatic region, while the carbons of the cyclopropyl group and the methylene carbon would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridinyl C2, C68.6 - 8.8150 - 152
Pyridinyl C3, C57.7 - 7.9121 - 123
Pyridinyl C4-143 - 145
Carbonyl C=O-198 - 202
Methylene CH₂3.0 - 3.245 - 48
Cyclopropyl CH1.2 - 1.515 - 18
Cyclopropyl CH₂0.8 - 1.110 - 13

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 161.20.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to a prominent peak corresponding to the pyridin-4-ylcarbonyl cation. Another significant fragmentation could be the loss of the cyclopropyl group. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental composition.

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Structure Expected m/z
Molecular Ion[C₁₀H₁₁NO]⁺161
Acylium Ion[C₆H₄NO]⁺106
Pyridinyl Cation[C₅H₄N]⁺78
Cyclopropylmethylketone Fragment[C₅H₇O]⁺83

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands, respectively, that confirm its structural features.

A strong absorption band in the IR spectrum between 1680 and 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic pyridine ring would appear above 3000 cm⁻¹, while those for the cyclopropyl and methylene groups would be observed just below 3000 cm⁻¹. The cyclopropyl ring itself may show a characteristic "breathing" vibration.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the vibrations of the carbon-carbon bonds within the pyridine and cyclopropyl rings.

Table 3: Key Vibrational Spectroscopy Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Ketone (C=O)Stretch1680 - 1700IR (strong), Raman (moderate)
Pyridine RingC=C, C=N Stretch1400 - 1600IR, Raman
Aromatic C-HStretch> 3000IR, Raman
Aliphatic C-HStretch< 3000IR, Raman
Cyclopropyl RingRing Deformation~1020IR, Raman

Academic Applications and Future Research Trajectories

Role as a Precursor in Novel Heterocyclic Scaffold Synthesis

The presence of both a reactive cyclopropyl (B3062369) ketone and a pyridine (B92270) ring makes 2-Cyclopropyl-1-(pyridin-4-yl)ethanone a valuable precursor for the synthesis of novel heterocyclic scaffolds. The strained three-membered cyclopropyl ring can undergo ring-opening reactions, providing a three-carbon synthon for the construction of larger carbocyclic and heterocyclic systems.

One significant area of application is in [3+2] cycloaddition reactions. Aryl cyclopropyl ketones can be activated through visible light photocatalysis to form radical anions, which then undergo ring-opening to generate a distonic radical anion. nih.gov This intermediate can then react with various olefins to produce highly substituted cyclopentane ring systems. nih.gov This methodology allows for the diastereoselective construction of quaternary carbon stereocenters within a cyclopentane framework. nih.gov While this has been demonstrated with aryl cyclopropyl ketones, the pyridyl group in this compound offers a heteroaromatic equivalent, opening avenues for the synthesis of novel cyclopentanes fused or substituted with pyridine rings.

Furthermore, the ketone functionality can be a handle for various condensation and cyclization reactions. For instance, ketones are known to react with various reagents to form pyridin-2(1H)-ones, which are important structural motifs in many biologically active compounds. researchgate.netosi.lvnih.gov The general reactivity of ketones allows for their use in multicomponent reactions to build complex molecular architectures in a single step. researchgate.net The pyridine moiety itself can also participate in or direct cyclization reactions, further expanding the diversity of accessible heterocyclic scaffolds.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reaction TypeResulting ScaffoldPotential Significance
[3+2] CycloadditionPyridyl-substituted cyclopentanesNovel carbocyclic frameworks with potential biological activity.
Condensation/CyclizationPyridin-2(1H)-one derivativesAccess to a class of compounds with known analgesic and other therapeutic properties. nih.gov
Multicomponent ReactionsDiverse polyheterocyclic systemsEfficient synthesis of complex molecules from a simple precursor.

Utility in Agrochemicals Research and Development (e.g., Fungicides)

The structural motifs present in this compound are found in a number of agrochemically active compounds, suggesting its potential utility in the research and development of new pesticides. The pyridine ring is a well-established pharmacophore in many commercial fungicides and insecticides. researchgate.net

Derivatives of pyrimidine (B1678525), a heterocycle structurally related to pyridine, that contain a cyclopropyl group have been patented for their herbicidal activity. google.com Specifically, compounds with a 2-cyclopropyl-pyrimidine structure have shown promise in controlling undesired vegetation. google.com This highlights the favorable properties that the cyclopropyl moiety can impart to a heteroaromatic core in an agrochemical context.

Furthermore, pyrimidine derivatives containing a pyridin-2-yloxy moiety have demonstrated significant fungicidal activity against various plant pathogens, such as cucumber downy mildew. researchgate.net Research has also shown that 1,2,4-triazole derivatives incorporating a phenoxy pyridine moiety exhibit broad-spectrum antifungal activities. mdpi.com These findings suggest that combining a pyridine ring with other functional groups can lead to potent fungicidal agents. The ethanone (B97240) linker in this compound provides a convenient point for chemical modification to introduce such fungicidally active fragments.

The potential for this compound in agrochemical research lies in its use as a building block to generate libraries of novel compounds for screening. The cyclopropyl and pyridyl groups can be further substituted to fine-tune the biological activity and physical properties of the resulting molecules.

Emerging Areas in Materials Science and Polymer Chemistry

While the direct application of this compound in materials science is not yet established, its constituent functional groups suggest potential in emerging areas. The pyridine and ketone moieties can be incorporated into polymer backbones to influence their properties. For example, the introduction of ketone units into polyimides is known to enhance their thermal stability and mechanical properties. tandfonline.com The pyridine unit, with its nitrogen atom, can introduce sites for protonation or metal coordination, potentially leading to materials with interesting optical or catalytic properties. tandfonline.com

The field of photocatalysis also presents a potential application for this compound. Aryl ketones are known to act as photosensitizers, and aryl cyclopropyl ketones, in particular, can undergo photocatalytic [3+2] cycloadditions. nih.govnih.govscispace.com The pyridyl group in this compound could modulate the photophysical properties of the molecule, potentially leading to novel photocatalysts for organic synthesis. The development of dual-catalyst systems, combining a chiral Lewis acid with a transition metal photoredox catalyst, has enabled enantioselective photocycloadditions, a strategy that could potentially be applied to derivatives of this compound. nih.gov

Potential in Medicinal Chemistry Lead Optimization

The scaffold of this compound is of significant interest in medicinal chemistry for the development of new therapeutic agents. The pyridine ring is a "privileged structural motif" that is present in a vast number of approved drugs, exhibiting a wide range of pharmacological activities. researchgate.net The cyclopropyl group is also increasingly used in drug design to enhance metabolic stability, improve potency, and constrain the conformation of molecules to favor binding to biological targets.

This compound can serve as a starting point for lead optimization in drug discovery. For example, derivatives of pyridine have been investigated as selective inhibitors of tyrosine kinase 2 (TYK2), a target for autoimmune diseases. nih.gov In these studies, modifications to substituents on the pyridine ring and linked side chains were crucial for achieving high potency and selectivity. nih.gov The cyclopropyl and ethanone moieties of this compound offer clear vectors for chemical modification to explore structure-activity relationships.

Furthermore, the concept of a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for a biological activity, can be applied. The combination of a hydrogen bond acceptor (the ketone oxygen and pyridine nitrogen), a hydrophobic feature (the cyclopropyl ring), and an aromatic ring (the pyridine) provides a rich pharmacophoric profile that can be recognized by various biological targets. The development of a pharmacophore model based on this scaffold could guide the design of new inhibitors for specific enzymes or receptors. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclopropyl-1-(pyridin-4-yl)ethanone?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pyridine-containing precursor followed by ketone functionalization. For example, analogs like Prasugrel derivatives (containing cyclopropyl and pyridinyl groups) are synthesized via multi-step protocols involving Friedel-Crafts acylation or Suzuki coupling to introduce the pyridine ring, followed by cyclopropanation using diazo compounds . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to avoid side reactions such as ring-opening of the cyclopropane moiety.

Q. How is the compound characterized structurally?

  • Methodological Answer : X-ray crystallography (XRD) is the gold standard for determining its crystal structure. Programs like SHELXL are widely used for refinement, as demonstrated in studies of related pyridinyl-ethanone complexes (e.g., HgN2Br2 coordination geometries in mercury complexes) . Complementary techniques include NMR (¹H/¹³C for verifying substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetone) are often used due to the compound’s moderate solubility. For example, crystals of similar pyridinyl-ethanone derivatives were grown via slow evaporation in acetone/water mixtures, with hydrogen bonding (C–H⋯Br) stabilizing the lattice .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the cyclopropyl and pyridine groups. For instance, the electron-withdrawing pyridine ring may polarize the ethanone carbonyl, enhancing nucleophilic attack susceptibility. Molecular docking studies (e.g., using AutoDock Vina) could predict interactions with biological targets like kinases, as seen in structurally related CDK2 inhibitors .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or XRD data (e.g., unexpected coupling patterns) may arise from conformational flexibility or crystal packing effects. Comparative analysis with analogs (e.g., 1-(Pyridin-4-yl)-2-(p-tolyl)ethanone ) and variable-temperature NMR can clarify dynamic behavior. If XRD data conflicts with computational models, refine the structure using alternative software like Olex2 .

Q. What strategies mitigate challenges in coordinating the compound with metal ions?

  • Methodological Answer : The pyridine nitrogen is a potential ligand for metal coordination. Studies on Hg(II) complexes with pyridinyl-ethanone ligands show that steric hindrance from the cyclopropyl group may distort metal-ligand geometry (e.g., tetrahedral vs. square planar). Titration experiments with UV-Vis or ITC (isothermal titration calorimetry) can quantify binding affinities .

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